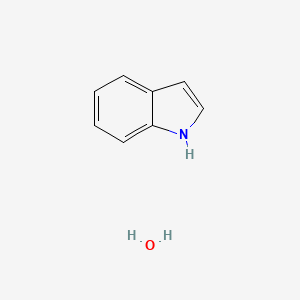

Indole oxygen

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

160460-25-3 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

1H-indole;hydrate |

InChI |

InChI=1S/C8H7N.H2O/c1-2-4-8-7(3-1)5-6-9-8;/h1-6,9H;1H2 |

InChI Key |

BQLKDRKXLYBIQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2.O |

Origin of Product |

United States |

Enzymatic Mechanisms and Catalysis of Indole Oxygenation

Heme-Dependent Indole (B1671886) Oxygenases

Heme-dependent indole oxygenases are metalloproteins that utilize a heme cofactor to bind and activate molecular oxygen for the oxidative cleavage of indole rings. frontiersin.org The two principal enzymes in this category are Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), both of which catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway. pnas.orgpnas.org

Indoleamine 2,3-Dioxygenase (IDO) and its Isoforms

Indoleamine 2,3-dioxygenase (IDO) is a monomeric, heme-containing enzyme that catalyzes the oxidative cleavage of the pyrrole (B145914) ring of L-tryptophan (L-Trp) to produce N-formylkynurenine (NFK). frontiersin.orgpnas.org This reaction is the initial step in the major pathway of tryptophan catabolism. pnas.org IDO is encoded by the INDO gene and its catalytic activity is dependent on the reduction of its heme iron from the inactive ferric (Fe³⁺) state to the active ferrous (Fe²⁺) state. frontiersin.org In mammals, two isoforms, IDO1 and IDO2, have been identified. nih.gov IDO1 is the more extensively studied isoform and is known for its broad substrate specificity and its role in immune regulation. pnas.orgfrontiersin.org IDO2 exhibits a much lower catalytic efficiency for tryptophan compared to IDO1. frontiersin.org

The catalytic cycle of IDO involves the incorporation of both atoms of a dioxygen molecule (O₂) into the substrate. pnas.org The process begins with the formation of a ternary complex involving the ferrous (Fe²⁺) enzyme, the substrate (e.g., L-Trp), and O₂. researchgate.netrsc.org

A proposed mechanism suggests the following key steps pnas.orgresearchgate.net:

Proton Abstraction: The reaction is initiated by the abstraction of a proton from the indole nitrogen of the substrate. One proposed pathway involves this proton abstraction being carried out by the iron-bound dioxygen. pnas.orgpnas.org This deprotonation makes the C-3 position of the indole ring electron-rich. utsa.edu

Electrophilic Attack: The electron-rich C-3 of the indole then performs an electrophilic attack on the terminal oxygen atom of the bound dioxygen. This forms a hydroperoxide intermediate, specifically a Fe²⁺:3-hydroperoxyindolenin complex. pnas.orgresearchgate.net

Intermediate Formation: It is proposed that a ferryl species (Fe⁴⁺) is formed during turnover. wikipedia.org Evidence points to the accumulation of a Compound II (ferryl) intermediate in the steady state of the IDO reaction. acs.org

Product Formation: The hydroperoxide intermediate is thought to rearrange, possibly via a dioxetane intermediate, to cleave the C₂-C₃ bond of the indole ring, resulting in the formation of N-formylkynurenine. pnas.orgresearchgate.net

Crucially, structural analyses suggest that unlike enzymes such as cytochrome P450, no polar amino acid residues in the distal heme pocket of IDO are essential for dioxygen activation or proton abstraction, supporting the mechanism of proton abstraction by the iron-bound dioxygen itself. pnas.orgpnas.org

Beyond its primary dioxygenase activity, IDO exhibits a previously unrecognized peroxygenase activity. pnas.orgnih.gov In this capacity, IDO can catalyze the oxidation of indole using hydrogen peroxide (H₂O₂) as the oxidant, a reaction that occurs in the absence of O₂ and is mechanistically similar to the "peroxide shunt" pathway of cytochromes P450. pnas.orgpnas.org This reaction yields 2-oxoindole and 3-oxoindole as the major products. nih.govpnas.org The oxygen atom incorporated into the products is derived almost exclusively from H₂O₂, as confirmed by ¹⁸O-labeling experiments. pnas.org

The substrate scope of IDO differs between its two catalytic functions. The dioxygenase activity extends to a range of indoleamines, while the peroxygenase activity has been demonstrated with indole itself, which is not a substrate for the dioxygenase function. pnas.org L-tryptophan, the primary substrate for the dioxygenase activity, acts as a strong inhibitor of the peroxygenase reaction. nih.govpnas.org Conversely, H₂O₂ can inhibit the dioxygenase activity of IDO by activating its peroxidase function, leading to oxidative inactivation. researchgate.netnih.gov

Table 1: Substrate Scope and Activity of Indoleamine 2,3-Dioxygenase (IDO)

| Catalytic Activity | Primary Substrates | Products | Notes |

|---|---|---|---|

| Dioxygenase | L-tryptophan, D-tryptophan, Serotonin (B10506), Tryptamine (B22526), 5-hydroxy-L-Trp pnas.orgfrontiersin.orgpnas.org | N-formylkynurenine and its analogues pnas.org | Requires O₂ and a reduced (Fe²⁺) enzyme. pnas.org Indole is not a substrate. pnas.org |

| Peroxygenase | Indole, Methylated indole derivatives pnas.org | 2-oxoindole, 3-oxoindole nih.govpnas.org | Requires H₂O₂. pnas.org Strongly inhibited by L-tryptophan. nih.govpnas.org |

IDO activity is known to be inhibited at high concentrations of its primary substrate, L-tryptophan. acs.org The mechanism for this inhibition involves a shift in the binding order of the reactants. acs.org

At low L-Trp concentrations , O₂ binds to the enzyme first, followed by L-Trp.

At high L-Trp concentrations , this order is reversed, with L-Trp binding before O₂. acs.org

This reversal in binding order is linked to the heme reduction potential (Eₘ⁰), which increases in the presence of L-Trp. The binding of the substrate makes the formation of the initial ferric superoxide (B77818) (Fe³⁺–O₂•⁻) from the ferrous-dioxygen complex (Fe²⁺-O₂) thermodynamically less favorable. This slowing of the initial oxidation step is proposed to be the origin of the substrate inhibition. acs.org

Additionally, crystallographic studies have identified a distinct inhibitory substrate binding site (Si) in human IDO1, which is not present in TDO. The binding of a second tryptophan molecule to this Si site is associated with retarding the enzyme's turnover activity. researchgate.net This inhibition is believed to result from a delay in the recombination of the ferryl intermediate with the tryptophan epoxide to form the final product, NFK. researchgate.net

Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that, like IDO, catalyzes the first and rate-limiting step in the kynurenine pathway—the oxidative cleavage of L-tryptophan to N-formylkynurenine. pnas.orgmdpi.com It is a homotetrameric protein. pnas.orgmdpi.com The catalytic process involves a two-step ferryl-based deoxygenation mechanism. mdpi.com The cycle is generally considered ordered, where the ferrous enzyme first binds L-Trp, which then facilitates the binding of dioxygen. pnas.org

Although IDO and TDO catalyze the identical biochemical reaction, they are distinct enzymes with significant differences in structure, substrate specificity, regulation, and catalytic properties. pnas.orgacs.org They are considered products of convergent evolution, sharing structural similarity in their large domains despite having no significant sequence homology. frontiersin.orgacs.org

Key Differences:

Structure: IDO is a monomeric enzyme, whereas TDO is a tetramer. acs.org

Substrate Specificity: IDO has a broad substrate range that includes L-Trp, D-Trp, and other indoleamine derivatives like serotonin and tryptamine. pnas.orgacs.org In contrast, TDO is highly specific for L-tryptophan. pnas.orgacs.org

Tissue Distribution and Induction: In mammals, TDO is found predominantly in the liver and is inducible by glucocorticoid hormones and L-Trp levels. acs.orgnih.gov IDO is distributed ubiquitously in non-hepatic tissues and is primarily induced by the pro-inflammatory cytokine interferon-γ (IFN-γ). acs.orgnih.gov

Ligand Binding and Catalysis: The order of ligand binding differs. TDO requires the binding of L-Trp before it can effectively bind O₂. acs.org IDO, however, can bind oxygen in the absence of tryptophan. acs.org This leads to differences in their catalytic intermediates; a ternary [Fe(II)–O₂, L-Trp] complex accumulates during turnover in TDO, whereas a Compound II (ferryl) intermediate accumulates in IDO, suggesting different rate-limiting steps in their respective mechanisms. acs.org

Reaction with Superoxide: The ferric (Fe³⁺) form of IDO can react with superoxide to form the active oxy-complex, a reaction that does not occur with ferric TDO. acs.org

Table 2: Comparative Properties of Human IDO1 and TDO

| Feature | Indoleamine 2,3-Dioxygenase (IDO1) | Tryptophan 2,3-Dioxygenase (TDO) |

|---|---|---|

| Quaternary Structure | Monomer acs.org | Tetramer acs.org |

| Substrate Specificity | Broad (L-Trp, D-Trp, serotonin, etc.) pnas.orgacs.org | Highly specific for L-Trp acs.org |

| Primary Tissue Location | Ubiquitous (non-hepatic) acs.org | Liver acs.orgnih.gov |

| Primary Inducer | Interferon-γ (IFN-γ) acs.orgnih.gov | Glucocorticoids, L-Tryptophan acs.org |

| O₂ Binding | Can bind O₂ in the absence of Trp acs.org | Requires Trp binding to facilitate O₂ binding acs.org |

| Reaction with Superoxide | Ferric (Fe³⁺) form reacts with superoxide acs.org | Ferric (Fe³⁺) form does not bind superoxide acs.org |

| Accumulating Intermediate | Compound II (ferryl) species acs.org | Ternary [Fe(II)–O₂, L-Trp] complex acs.org |

| Inhibitory Site | Possesses an inhibitory substrate binding site (Si) researchgate.net | Lacks the inhibitory Si site researchgate.net |

Chloroperoxidase (CPO) Catalyzed Indole Oxidation

Chloroperoxidase (CPO), a heme-thiolate enzyme from the fungus Caldariomyces fumago, exhibits remarkable versatility in its catalytic activities, including the oxidation of indole. openaccesspub.orgmdpi.com It can catalyze a variety of reactions such as halogenation, peroxidation, and epoxidation. openaccesspub.orgmdpi.com The oxidation of indole by CPO can lead to the formation of oxindole (B195798). ajol.info

The regioselectivity of CPO-catalyzed indole oxidation has been a subject of significant research. acs.org Studies combining nuclear magnetic resonance (NMR) relaxation measurements and computational docking have provided insights into the structure of the CPO-indole complex. acs.org These investigations revealed that the pyrrole ring of the indole molecule orients itself towards the heme group, with the hydrogen at the second position (2-H) pointing directly at the heme iron. acs.org This orientation is crucial in determining the reaction's outcome.

The binding of indole to CPO involves the formation of a hydrogen bond between the NH group of indole and the carboxyl oxygen of a glutamic acid residue (Glu 183) in the enzyme's active site. acs.org The stability and structure of this complex are notably independent of pH (in the range of 3.0–6.5) and the concentration of chloride or iodide ions. acs.org The catalytic cycle involves a highly reactive oxyferryl porphyrin π-cation radical intermediate known as Compound I. mdpi.com A direct oxygen transfer from this intermediate to the substrate is a proposed mechanism for the oxidation of indole. openaccesspub.org

Cytochrome P450 Monooxygenases in Indole Oxygenation

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes known for their ability to catalyze a wide range of oxidative reactions. nih.govresearchgate.net In the context of indole, P450s can catalyze its oxidation to various products. researchgate.net Human P450 enzymes, particularly P450 2A6, P450 2C19, and P450 2E1, have been shown to be active in the metabolism of indole. researchgate.net

The oxidation of indole by P450s can lead to the formation of a transient product, indoxyl (3-hydroxyindole), which can be further oxidized and dimerized to form the pigments indigo (B80030) and indirubin (B1684374). researchgate.net Other metabolites that can accumulate include isatin (B1672199), 6-hydroxyindole, and dioxindole. researchgate.net Notably, oxindole is a predominant product formed by several P450 isoforms and is not further transformed. researchgate.net The P450/NADPH-P450 reductase system is capable of catalyzing the oxidation of indole to a variety of these products. researchgate.net The catalytic cycle of P450s involves an iron(IV)-oxo heme cation radical species called Compound I, which reacts with the substrate. mdpi.com

Non-Heme Iron-Dependent Indole Oxygenases

A distinct class of enzymes involved in indole oxygenation are the non-heme iron-dependent oxygenases. caltech.edu These enzymes utilize a non-heme iron center to activate molecular oxygen for the insertion of oxygen atoms into organic compounds. caltech.edu

Naphthalene (B1677914) dioxygenase (NDO) is a well-studied Rieske non-heme iron-dependent dioxygenase. researchgate.netnih.gov These enzymes typically consist of a reductase, a ferredoxin, and a terminal oxygenase component. psu.edu The oxygenase component contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron active site. psu.edu NDO catalyzes the dioxygenation of indole to form cis-indole-2,3-dihydrodiol. ajol.info This intermediate is then dehydrated to produce indoxyl, which can subsequently be oxidized to form indigo. ajol.info The orientation of the substrate within the enzyme's active site is a key factor in determining the product's regio- and stereospecificity. psu.edu

Biphenyl (B1667301) dioxygenase is another aromatic ring-hydroxylating dioxygenase capable of oxidizing indole. koreascience.krnih.gov Similar to NDO, it is a multi-component enzyme system. nih.gov The activity of biphenyl dioxygenase on indole leads to the formation of cis-dihydrodiols from the aromatic hydrocarbon, which is a characteristic feature of this class of bacterial dioxygenases. koreascience.kr This activity results in the production of indigo. koreascience.kr

Phenol (B47542) hydroxylase systems, which are bacterial multicomponent monooxygenases, also play a role in indole oxygenation. ajol.infonih.gov These enzymes can hydroxylate indole at different positions, leading to a variety of products. ajol.info For instance, a phenol hydroxylase from Arthrobacter sp. W1 has been shown to transform various indole derivatives into indigoid pigments. nih.gov The proposed pathways involve hydroxylation at the C-3 position to form indoxyl, which can then dimerize to form indigo or react with isatin to form indirubin. nih.govplos.org Additionally, these enzymes can catalyze hydroxylation at the C-7 position to produce 7-hydroxyindole. nih.govplos.org

Flavin-Dependent Indole Oxygenases

Flavin-dependent monooxygenases (FMOs) are a widespread family of enzymes that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the oxidation of a variety of substrates. nih.govoup.com These enzymes typically require NAD(P)H as a reducing agent to activate molecular oxygen, forming a C4a-hydroperoxyflavin intermediate that is crucial for catalysis. oup.com In the context of indole, FMOs play significant roles in both biosynthetic and degradative pathways.

Indole-2-Monooxygenase Activity

Indole-2-monooxygenase (EC 1.14.13.137) is an enzyme that catalyzes the hydroxylation of the indole ring at the C2 position. ontosight.aiwikipedia.org This enzymatic activity is a key step in the biosynthesis of benzoxazinoids, which are important for defense and allelopathic interactions in certain grasses. wikipedia.org The reaction involves the incorporation of one atom of oxygen into the indole substrate, with the other oxygen atom being reduced to water, a characteristic feature of monooxygenases. ontosight.aiwikipedia.org The enzyme utilizes NAD(P)H as a cofactor to facilitate this reaction. ontosight.ai In prokaryotes, indole-2-monooxygenase activity is also implicated in the degradation of indole, where the resulting indoxyl can be further metabolized. ontosight.ai

YUCCA (YUC) Flavin Monooxygenase-like Proteins

The YUCCA (YUC) family of flavin monooxygenase-like proteins are key enzymes in the primary auxin biosynthesis pathway in plants. mdpi.comnih.gov Auxin, predominantly indole-3-acetic acid (IAA), is a crucial hormone regulating numerous aspects of plant growth and development. nih.govplos.org The YUC enzymes catalyze the rate-limiting step in this pathway: the conversion of indole-3-pyruvic acid (IPA) to IAA. mdpi.comnih.govbioone.org This is an oxidative decarboxylation reaction dependent on oxygen and NADPH. nih.gov

The Arabidopsis genome, for instance, contains 11 YUC genes, with several members like YUC1, YUC2, YUC4, and YUC6 having essential and sometimes redundant roles in development. nih.govresearchgate.net Their expression is spatially and temporally regulated, ensuring that auxin is produced in specific tissues like meristems and young primordia where it is needed. nih.govresearchgate.net The YUC proteins possess conserved domains for FAD and NADPH binding, which are characteristic of this class of flavin monooxygenases. oup.commdpi.com

| Feature | Description |

| Enzyme Family | YUCCA (YUC) |

| Function | Catalyzes the conversion of indole-3-pyruvic acid (IPA) to indole-3-acetic acid (IAA). mdpi.comnih.gov |

| Cofactors | FAD, NADPH mdpi.comnih.gov |

| Organism | Plants (e.g., Arabidopsis thaliana) nih.govnih.gov |

| Biological Role | Rate-limiting step in auxin biosynthesis, crucial for plant development. nih.govnih.gov |

Cofactor-Independent Oxygenases in Indole Degradation

In contrast to the well-studied cofactor-dependent enzymes, a remarkable class of cofactor-independent oxygenases has been identified. asm.org These enzymes can incorporate oxygen into a substrate without the need for metal ions or organic cofactors. wikipedia.orgasm.org In the context of indole degradation, a notable example is the enzyme IifA, found in bacteria like Acinetobacter sp.. asm.orgnih.gov

In the bacterial iif gene cluster, indole is initially oxidized by a two-component flavin-dependent oxygenase system (IifC and IifD) to form cis-indole-2,3-dihydrodiol. asm.orgnih.gov This intermediate is then converted to 3-hydroxyindolin-2-one (B1221191) by the dehydrogenase IifB. nih.gov Subsequently, the cofactor-independent oxygenase IifA catalyzes the conversion of 3-hydroxyindolin-2-one directly to anthranilate, a key step in the breakdown of the indole ring. asm.orgnih.gov The mechanism of these cofactor-independent oxygenases offers intriguing insights into substrate-assisted oxygen activation. asm.org

Overall Oxygenase Classification and Activity Spectrum in Indole Oxidation

Oxygenases that act on indole can be broadly categorized into monooxygenases and dioxygenases, based on whether they incorporate one or both atoms of molecular oxygen into the substrate, respectively. wikipedia.orgresearchgate.net These enzymes can be further classified based on their active site structure, primarily as heme-containing or flavin-containing oxygenases. ajol.info

Flavin-containing oxygenases include the FMOs discussed previously (e.g., YUCCA, Tryptophan-2-monooxygenase) as well as some dioxygenases. nih.govajol.info

Heme-containing oxygenases , such as cytochrome P450s and certain peroxidases, also play a significant role in indole oxidation. ajol.infopnas.org For example, naphthalene dioxygenase, a non-heme iron-containing enzyme, can oxidize indole to produce a variety of colored indigoid compounds. researchgate.netajol.info

The substrate and product spectrum of these enzymes varies widely. Some, like the styrene (B11656) monooxygenase from Pseudomonas fluorescens, are highly specific, oxidizing indole to a single product like 3-hydroxyindole (indoxyl). ajol.info Others, such as certain naphthalene dioxygenases, exhibit broad substrate specificity and can generate numerous different products from indole and its derivatives. ajol.info This diversity in catalytic activity underscores the adaptability of microorganisms and plants in metabolizing indole for various biological purposes, from hormone synthesis to the degradation of aromatic compounds. nih.govajol.info

| Enzyme Class | Cofactor(s) | Typical Reaction | Biological Role |

| Flavin-Dependent Monooxygenases | FAD, NAD(P)H oup.com | Hydroxylation, Oxidative Decarboxylation ontosight.ainih.gov | Auxin Biosynthesis, Detoxification ontosight.aimdpi.com |

| Heme-Containing Oxygenases | Heme, NAD(P)H ajol.infopnas.org | Hydroxylation, Dioxygenation ajol.infopnas.org | Degradation, Pigment Formation researchgate.netajol.info |

| Cofactor-Independent Oxygenases | None asm.org | Ring Cleavage asm.orgnih.gov | Indole Degradation asm.orgnih.gov |

Chemical and Non Enzymatic Oxygenation of Indole

Electrochemical Indole (B1671886) Oxygenation to Isatins

Electrochemical methods offer a green and efficient alternative for the synthesis of isatins (indole-2,3-diones) from indoles. researchgate.netorganic-chemistry.org An approach has been developed for the electrochemical oxygenation of indoles that merges the primary reaction with a complementary oxygen reduction reaction (ORR) at the cathode. acs.orgnih.gov This protocol is distinguished by its use of molecular oxygen as the sole and sustainable oxidant, eliminating the need for an electron transfer mediator. organic-chemistry.orgacs.org The process can be successfully scaled up for gram-scale preparation, highlighting its practical utility. acs.orgnih.gov

The reaction is typically performed in an undivided cell, which simplifies the reactor design. organic-chemistry.org For instance, using a reticulated vitreous carbon (RVC) anode and an iron plate cathode, N-methyl isatin (B1672199) can be synthesized with high yields (e.g., 86%) under optimized conditions. organic-chemistry.org This electrochemical strategy avoids the use of toxic reagents and costly catalysts, positioning it as an environmentally friendly method for producing isatins, which are important structural motifs in pharmaceuticals and organic synthesis. organic-chemistry.org

Mechanistic studies, including the use of density functional theory (DFT) calculations, strongly suggest that the electrochemical oxygenation of indoles to isatins proceeds through a radical-mediated pathway. acs.orgnih.gov The process is initiated by the direct oxidation of the N-substituted indole at the anode to form a radical cation intermediate. chemrxiv.orgbeilstein-journals.org This is facilitated by a single-electron oxidation of the indole molecule. organic-chemistry.org

Simultaneously, a one-electron reduction of molecular oxygen (O₂) at the cathode generates superoxide (B77818) ions (O₂⁻•). organic-chemistry.org Experimental evidence indicates that both oxygen atoms incorporated into the final isatin product are derived from molecular oxygen. researchgate.netacs.orgnih.gov The formed indole radical cation can be trapped by nucleophiles, such as methoxide (B1231860) or azide (B81097) anions produced at the cathode, leading to difunctionalized products in related reactions. chemrxiv.org In the oxygenation to isatins, the reaction between the indole radical and superoxide species is a key feature of the proposed mechanism. organic-chemistry.org The absence of product formation when radical scavengers like TEMPO are present further supports the involvement of radical intermediates in the oxidation process. researchgate.net

Photo-Oxygenation Reactions of Indole Derivatives

Photo-oxygenation provides a powerful method for the dearomatization and transformation of indole derivatives into valuable N-heterocyclic compounds. mdpi.comnih.gov These reactions are often mediated by photocatalysts, such as organic dyes, under visible light irradiation. mdpi.comnih.gov The reaction pathways and resulting products can be finely tuned by adjusting reaction conditions like pH and the addition of inorganic salts. mdpi.comresearchgate.net

For example, using a dicyanopyrazine-derived chromophore (DPZ) as a photocatalyst, the aerobic photooxygenation of indoles can be directed to selectively produce either isatins or formylformanilides. researchgate.net The mechanism can switch between an electron transfer pathway, which generates a superoxide anion, and an energy transfer pathway that proceeds via singlet oxygen. mdpi.com Cyclic voltammetry studies have confirmed that the reaction pH can influence the electrochemical properties of the DPZ catalyst, thereby dictating the oxidative pathway. researchgate.net

Rose Bengal is another effective photocatalyst for the light-driven oxygenation of indoles, typically conducted in an oxygen atmosphere. mdpi.comnih.gov This method can also be applied to the oxidative dearomatization of pyrroles to yield cyclic imides. mdpi.comnih.gov Mechanistic studies involving H₂¹⁸O labeling suggest that in some systems, one oxygen atom in the product originates from water and the other from molecular oxygen. mdpi.com The photo-oxygenation of certain indole derivatives can lead to an oxidative cleavage of the C2-C3 bond, resulting in the formation of products like N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide. rsc.org

Atmospheric Oxidation of Indole

Indole is a significant secondary amine in the atmosphere, with global emissions comparable to trimethylamine. copernicus.orgau.dk Its atmospheric chemistry, particularly its oxidation, is crucial for understanding the formation of secondary organic aerosols and other atmospheric phenomena. au.dkcopernicus.org The primary daytime oxidants responsible for the atmospheric degradation of indole are hydroxyl (•OH) radicals, while chlorine (•Cl) radicals can also play an important role, especially in coastal or polluted areas. copernicus.orgcopernicus.org

The atmospheric lifetime of indole is relatively short due to its high reactivity with these radicals; for instance, the reaction with •OH radicals gives indole a lifetime of about 20 minutes. copernicus.org Experimental studies have identified isatin and isatoic anhydride (B1165640) as two of the dominant monomeric products from the •OH-initiated oxidation of indole. copernicus.org

The oxidation of indole in the atmosphere is primarily initiated by reactions with •OH and •Cl radicals. copernicus.orgau.dk Computational studies combining quantum chemical calculations and kinetics modeling have provided detailed insights into these mechanisms. researchgate.net

For the reaction with hydroxyl radicals, the dominant pathway is •OH addition to the indole ring. copernicus.orgau.dkresearchgate.net In contrast, the reaction with chlorine radicals can proceed via two feasible pathways: •Cl addition and hydrogen abstraction from the nitrogen atom of the indole ring. copernicus.orgau.dkresearchgate.net The activation energy for H-abstraction from the -NH- group is significantly lower in the reaction with •Cl compared to •OH. copernicus.org This H-abstraction leads to the formation of N-centered C₈H₆N radicals. copernicus.orgcopernicus.org

Following the initial reaction with •OH or •Cl, the resulting indole radicals readily react with atmospheric oxygen (O₂) to form indole-peroxy radicals (RO₂). copernicus.orgau.dkresearchgate.net The fate of these peroxy radicals is critical in determining the final product distribution. researchgate.net

Under typical atmospheric conditions with the presence of nitrogen oxides (NOx) and hydroperoxy radicals (HO₂•), the indole-peroxy radicals primarily react with nitric oxide (NO) and HO₂•. copernicus.orgau.dk These reactions lead to the formation of a variety of products, including organonitrates, alkoxy radicals, and hydroperoxides. copernicus.orgau.dkresearchgate.net This oxidation mechanism is distinct from that of other atmospheric amines, which often form highly oxidized multifunctional compounds or carcinogenic nitrosamines. copernicus.orgau.dk

Notably, computational studies have shown that the peroxy radicals resulting from the •OH-initiated reaction can form N-(2-formylphenyl)formamide (C₈H₇NO₂), providing a chemical identity for a mass peak previously observed in experimental studies. copernicus.orgresearchgate.net An important finding is that even though the reaction with •Cl can form N-centered radicals by abstracting a hydrogen atom, this pathway does not lead to the formation of carcinogenic nitrosamines. copernicus.orgau.dk

Peroxidase-Catalyzed Indole Oxidation Systems

Peroxidases, such as horseradish peroxidase (HRP) and lactoperoxidase, can catalyze the aerobic oxidation of indole derivatives, most notably indole-3-acetic acid (IAA), a key plant hormone. nih.govnih.gov This process is complex, involving both enzymatic cycles and non-enzymatic free-radical chain reactions. psu.eduacs.org The peroxidase-catalyzed oxidation of IAA is considered a significant reaction in controlling the in vivo levels of this phytohormone. nih.govacs.org

Oscillatory Dynamics in Peroxidase-Indole-3-Acetic Acid Systems

The aerobic oxidation of indole-3-acetic acid (IAA) catalyzed by horseradish peroxidase (HRP) is a complex process capable of exhibiting nonlinear dynamic behaviors, most notably damped oscillations. eldivandeflor.comresearchgate.net This phenomenon arises from the intricate interplay between the enzymatic peroxidase cycle and a non-enzymatic, free-radical chain reaction. researchgate.netacs.org The oscillatory behavior is observed in the concentrations of aqueous oxygen and various reaction intermediates. eldivandeflor.comresearchgate.net

Under specific conditions, particularly in an open system with a continuous supply of oxygen, the peroxidase-IAA system demonstrates these rhythmic fluctuations. eldivandeflor.com The nature of these oscillations is fundamentally tied to a feedback loop involving the consumption and replenishment of oxygen and the accumulation and consumption of reaction intermediates. eldivandeflor.comresearchgate.net

A critical component in this system is the concentration of aqueous oxygen. eldivandeflor.com There exists a critical oxygen concentration threshold; if the actual concentration is higher than this critical value, the reaction proceeds rapidly, but it halts if the concentration drops below this threshold. eldivandeflor.comresearchgate.net This on-off switching, coupled with the rates of oxygen consumption by the reaction and its replenishment from the gaseous phase, drives the oscillatory pattern. eldivandeflor.com

The oscillations observed are consistently of a damped nature, meaning their amplitude decreases over time. eldivandeflor.comresearchgate.net This damping is not attributed to the consumption of IAA or the deactivation of the HRP enzyme. eldivandeflor.comresearchgate.net Instead, the primary cause of the damping is the termination reactions between free radical intermediates and ROOH. eldivandeflor.comresearchgate.net

Detailed Research Findings

Computer simulations have been instrumental in elucidating the parameters that govern the oscillatory dynamics of the HRP-IAA system. These studies have systematically varied the concentrations of the key reactants to observe the effects on the period, amplitude, and damping of the oscillations. The findings from these simulations are summarized in the following tables.

The three primary parameters of the oscillations—period, initial amplitude, and damping rate—are functions of the concentrations of gaseous oxygen, initial aqueous oxygen, IAA, and HRP. eldivandeflor.com

Table 1: Influence of Reactant Concentrations on Oscillation Period

| Parameter Varied | Concentration Range | Effect on Oscillation Period |

| Gaseous Oxygen ([O₂]gas) | Not specified | Period decreases as [O₂]gas increases. |

| Initial Aqueous Oxygen ([O₂]aq₀) | 40-70 µM | Period is largely independent of the initial concentration in this range. |

| Indole-3-Acetic Acid (IAA) | > 50 µM | Period decreases as IAA concentration increases. Oscillations cease below 50 µM. |

| Horseradish Peroxidase (HRP) | > 0.5 µM | Period rapidly decreases as HRP increases to ~1.8 µM, then slightly increases with further concentration increases. Oscillations do not occur below 0.5 µM. |

Table 2: Influence of Reactant Concentrations on Initial Oscillation Amplitude

| Parameter Varied | Concentration Range | Effect on Initial Oscillation Amplitude |

| Gaseous Oxygen ([O₂]gas) | Up to 70 mM | Amplitude increases with increasing [O₂]gas, reaching a maximum around 70 mM. |

| Initial Aqueous Oxygen ([O₂]aq₀) | 40-70 µM | A drop in amplitude is observed in this range, reflecting the proximity to the critical oxygen concentration. |

| Indole-3-Acetic Acid (IAA) | Not specified | Amplitude increases with increasing IAA concentration. |

| Horseradish Peroxidase (HRP) | Not specified | Amplitude increases with increasing HRP concentration. |

Biological Roles and Pathways of Indole Oxygenation

Indole (B1671886) Oxygenation in Microbial Metabolism

Microorganisms have evolved sophisticated enzymatic systems to utilize indole as a source of carbon and energy, a process initiated by oxygenation. This metabolic capability is vital for bioremediation and plays a significant role in the ecological balance of microbial habitats.

The microbial breakdown of indole has been a subject of scientific inquiry for over a century, with numerous bacterial strains identified that can transform and degrade this compound. nih.govresearchgate.net The initial step in this process is invariably an oxygenation reaction, catalyzed by various oxygenases. nih.gov

Under aerobic conditions, the degradation of indole is initiated by monooxygenases or dioxygenases that incorporate oxygen atoms into the indole ring, leading to its destabilization and subsequent cleavage. Several pathways have been elucidated, often diverging based on the specific microbial species and its enzymatic machinery.

A common pathway, first proposed in the 1950s, involves the sequential oxidation of indole to indoxyl, which is then converted to isatin (B1672199). nih.gov Isatin can be further hydrolyzed to isatic acid and then to anthranilate. nih.gov Anthranilate is a key intermediate that funnels into central metabolic pathways, often being converted to catechol, which then undergoes ring cleavage via the β-ketoadipate pathway. nih.gov

However, variations exist. For instance, some Gram-positive bacteria can directly convert dihydroxyindole to anthranilic acid, bypassing intermediates like isatin. nih.gov In Acinetobacter sp. O153, the degradation proceeds through indole-2,3-dihydrodiol and 3-hydroxyindolin-2-one (B1221191) to form anthranilic acid. nih.govnih.gov In contrast, studies with Cupriavidus sp. SHE have identified isatin, isatic acid, and anthranilate as the primary intermediates. nih.gov The diversity of these pathways highlights the metabolic adaptability of microorganisms in degrading indole.

Key Intermediates in Aerobic Indole Degradation Pathways

| Bacterial Species/Group | Key Intermediates | Reference |

|---|---|---|

| Gram-negative bacterium (general pathway) | Indoxyl, Isatin, N-formylanthranilate, Anthranilate, Salicylate, Catechol | nih.gov |

| Gram-positive coccus | Dihydroxyindole, Anthranilic acid | nih.gov |

| Acinetobacter sp. O153 | Indole-2,3-dihydrodiol, 3-hydroxyindolin-2-one, Anthranilic acid | nih.govnih.gov |

| Cupriavidus sp. SHE | Isatin, Isatic acid, Anthranilate | nih.gov |

| Acinetobacter pittii L1 | 4-(3-hydroxy-1H-pyrrol-2-yl)-2-oxo-but-3-enoic acid, Isatin-derived compounds | nih.gov |

The degradation of indole under anaerobic conditions is less understood but has been observed under denitrifying, sulfate-reducing, and methanogenic conditions. researchgate.netresearchgate.net In the absence of molecular oxygen, alternative electron acceptors are utilized. The anaerobic pathways are thought to proceed via initial hydroxylation or carboxylation of the indole ring, eventually leading to ring cleavage. For example, under sulfate-reducing conditions, Desulfobacterum indolicum can completely mineralize indole to CO2. researchgate.net While the specific intermediates are not as well-characterized as in aerobic pathways, oxindole (B195798) and isatin have been detected, suggesting some commonality in the initial transformation steps. nih.gov

Recent advances in genomics have led to the identification and characterization of gene clusters responsible for indole degradation. A notable example is the iif (indole-induced formation) gene cluster, which has been identified in various bacteria, including Acinetobacter and Cupriavidus. nih.govnih.gov This cluster encodes the enzymatic machinery for the initial oxygenation of indole and its conversion to anthranilate. nih.gov

The iif cluster typically includes genes encoding a two-component flavin-dependent monooxygenase system. For instance, in Acinetobacter sp. O153, the iifC and iifD genes encode the oxygenase and flavin reductase components, respectively, which catalyze the initial oxidation of indole. nih.govnih.gov The cluster also contains genes like iifA and iifB, which are involved in the subsequent conversion of intermediates to anthranilic acid and may play a role in preventing the formation of indigo (B80030). nih.gov

Once anthranilate is formed, its further degradation is often mediated by the ant gene cluster. This cluster encodes the components of anthranilate dioxygenase, an enzyme that hydroxylates anthranilate to produce catechol. nih.gov The antA and antB genes typically encode the large and small subunits of the oxygenase component, while antC encodes the electron transfer component. nih.gov The coordinated expression of the iif and ant gene clusters allows for the complete mineralization of indole.

Components of the iif and ant Gene Clusters in Indole Degradation

| Gene Cluster | Gene | Encoded Protein/Function | Reference |

|---|---|---|---|

| iif Cluster (e.g., in Acinetobacter sp. O153) | iifC | Oxygenase component of a two-component monooxygenase system | nih.govnih.gov |

| iifD | Flavin reductase component, provides reduced flavin to IifC | nih.govnih.gov | |

| iifA | Enzyme for the formation of anthranilic acid from 3-hydroxyindolin-2-one | nih.gov | |

| iifB | Prevents the formation of indigo | nih.gov | |

| ant Cluster (e.g., in Acinetobacter sp. ADP1) | antA | Large subunit of anthranilate dioxygenase | nih.gov |

| antB | Small subunit of anthranilate dioxygenase | nih.gov | |

| antC | Electron transfer component of anthranilate dioxygenase | nih.gov |

Indole is a well-established intercellular signaling molecule that regulates various aspects of bacterial physiology, including biofilm formation, virulence, and antibiotic resistance. oup.comnih.gov The concentration of indole in the environment is a critical factor in its signaling function, and this concentration can be modulated by the oxygenation and subsequent degradation of indole by community members. Non-indole-producing bacteria that possess indole-degrading capabilities can effectively interfere with indole signaling, adding a layer of complexity to microbial communication. oup.com

The effect of indole on biofilm formation is complex and can be species- and concentration-dependent. nih.gov In some bacteria, such as Escherichia coli, indole has been shown to decrease biofilm formation, in part by repressing motility. nih.gov In contrast, for other bacteria like Pseudomonas aeruginosa and Fusobacterium nucleatum, indole can stimulate biofilm formation. nih.govasm.org

The oxygenation of indole by certain community members can alter the local indole concentration, thereby influencing the biofilm-forming behavior of neighboring bacteria. For instance, in a dual-species biofilm, the presence of a bacterium that oxygenates indole can lead to a significant reduction in the extracellular indole concentration, which in turn can alter the biofilm architecture and population dynamics of an indole-sensitive species. nih.gov Similarly, indole has been shown to affect bacterial motility; for example, it reduces the motility of Listeria monocytogenes and E. coli. nih.govfrontiersin.org By degrading indole, microorganisms can modulate these motile behaviors within a mixed community.

Influence of Indole on Biofilm Formation in Different Bacterial Species

| Bacterial Species | Effect of Indole on Biofilm Formation | Observed Concentration Effects | Reference |

|---|---|---|---|

| Escherichia coli | Generally decreases | Addition of 500-1000 µM indole reduced biofilm formation in trpE and tnaC mutants. | nih.gov |

| Pseudomonas aeruginosa | Increases | 500 µM indole increased biofilm formation 1.4-fold; 1000 µM increased it 2.2-fold. | nih.gov |

| Fusobacterium nucleatum | Increases | Biofilm formation increased dose-dependently with exogenous indole (e.g., at 0.2 mM and 1.6 mM). | asm.org |

| Vibrio cholerae | Increases | Activates genes involved in Vibrio polysaccharide production, essential for biofilm formation. | asm.org |

Role of Indole Oxygenation in Intercellular Signaling within Microbial Communities

Regulation of Gene Expression in Microbial Consortia

Indole, a heterocyclic aromatic compound, functions as a significant intercellular signal molecule within complex microbial communities, controlling a wide range of bacterial physiological processes. oup.com Its production by over 85 species of Gram-positive and Gram-negative bacteria allows it to modulate gene expression related to spore formation, plasmid stability, drug resistance, biofilm formation, and virulence. oup.com In a consortium, indole produced by one species can influence the gene expression and behavior of other, non-indole-producing populations, highlighting its role in inter-species communication. oup.com

The regulation of gene expression in microbial consortia is also profoundly influenced by environmental cues, particularly the availability of molecular oxygen. In facultatively anaerobic bacteria like Escherichia coli, oxygen levels dictate a hierarchical expression of metabolic pathways, from aerobic respiration to anaerobic respiration and fermentation. nih.gov This control is mediated by global regulatory systems that respond directly or indirectly to oxygen. Key systems include the ArcB/ArcA two-component system, which represses aerobic metabolism genes under anoxic conditions, and the FNR protein, a transcriptional sensor-regulator that activates genes for anaerobic respiration when oxygen is absent. nih.gov

Modern synthetic biology leverages these natural signaling and regulatory principles to engineer sophisticated control over gene expression in microbial consortia. biorxiv.orgbiorxiv.org In these "multicellular control" systems, distinct microbial populations are engineered for specific tasks, such as sensing, computing, and actuating. biorxiv.org Communication between these populations is often achieved using orthogonal quorum sensing molecules. For instance, a "controller" population can be designed to sense the state of a "target" population via one signaling molecule and, in response, produce a different signaling molecule to regulate the expression of specific genes in the target cells. biorxiv.orgbiorxiv.org This architecture allows for the precise, tunable regulation of gene expression across a consortium, maintaining robustness even against perturbations like shifts in population ratios. biorxiv.org

Biosynthesis of Oxygenated Indole Derivatives and Pigments in Microorganisms

A diverse array of microorganisms, including bacteria and fungi, possess the enzymatic machinery to oxygenate indole, transforming it into a variety of derivatives, including vividly colored pigments. nih.govmdpi.com This biotransformation is a subject of significant interest as an environmentally friendly alternative to harsh chemical synthesis methods for producing commercially important compounds like indigo. nih.govslideshare.net The key enzymes catalyzing these reactions are typically redox enzymes, such as monooxygenases and dioxygenases, which introduce oxygen atoms into the indole ring. nih.govnih.gov The expression of genes encoding these enzymes enables microorganisms to convert indole, or its precursor tryptophan, into a spectrum of oxygenated products, including indoxyl, isatin, and the well-known indigoid pigments, indigo and indirubin (B1684374). nih.govnih.gov

Pathways Leading to Indoxyl and Isatin

The initial and pivotal step in most microbial pathways for indigoid pigment production is the oxidation of indole to form indoxyl (3-hydroxyindole). This reaction is catalyzed by various oxygenase enzymes. For example, naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas putida can convert indole into cis-indole-2,3-dihydrodiol, which then spontaneously eliminates a water molecule to yield indoxyl. nih.govmdpi.com Flavin-containing monooxygenases (FMOs) represent another important class of enzymes that directly hydroxylate indole at the C-3 position to produce indoxyl. nih.govbohrium.com

Indoxyl is a highly reactive intermediate. Its subsequent oxidation leads to the formation of isatin (indole-2,3-dione). frontiersin.orgacs.org Isatin is a crucial precursor for the formation of certain indigoid pigments and can be a byproduct of indigo synthesis. acs.org The enzymatic and chemical pathways can be complex, with some cytochrome P450 enzymes also capable of metabolizing indole to various products, including isatin. researchgate.net

| Enzyme Type | Example Enzyme | Substrate | Primary Product(s) |

|---|---|---|---|

| Dioxygenase | Naphthalene Dioxygenase (NDO) | Indole | cis-indole-2,3-dihydrodiol (precursor to Indoxyl) |

| Monooxygenase | Flavin-containing Monooxygenase (FMO) | Indole | Indoxyl |

| Peroxygenase | Unspecific Peroxygenase (UPO) | Indole | Indole-2,3-epoxide (precursor to Indoxyl) |

| Cytochrome P450 | CYP2A6, CYP2E1 | Indoxyl | Isatin |

Production of Indigoid Compounds (Indigo, Indirubin)

The formation of the iconic blue pigment indigo and its red isomer, indirubin, proceeds from the intermediates generated in the initial oxygenation of indole. nih.gov Indigo is produced through the spontaneous oxidative dimerization of two molecules of indoxyl. nih.govacs.org

Indirubin, a compound with significant therapeutic interest, is formed through the condensation of one molecule of indoxyl with one molecule of isatin. nih.govacs.org The relative yields of indigo and indirubin in a microbial system can be controlled. For instance, in engineered E. coli, co-expression of an isatin hydrolase can reduce the concentration of isatin, thereby minimizing the formation of the indirubin byproduct and favoring indigo production. acs.org Conversely, systems can be optimized for indirubin production by manipulating fermentation conditions or supplementing the medium with precursors like 2-hydroxyindole. nih.govacs.org Microbial synthesis is a promising green strategy for producing these valuable compounds, avoiding the hazardous chemicals and conditions associated with traditional chemical synthesis. nih.gov

| Microorganism (Strain) | Enzyme System | Product(s) | Reported Yield |

|---|---|---|---|

| Engineered Escherichia coli | Naphthalene Dioxygenase | Indigo | 911 mg/L |

| Engineered Escherichia coli | Baeyer-Villiger Monooxygenase Mutant | Indigo | 154 mg/L |

| Engineered Escherichia coli (BL21(DE3)) | Terpenoid Cyclase (XiaI) & others | Indirubin | 250.7 mg/L |

| Engineered Escherichia coli (BL21(DE3)) | Terpenoid Cyclase (XiaI) & others | Total Indigoids | 276.7 mg/L |

Formation of Oxindoles and Dihydroindoles

In addition to the pathways leading to indigoid pigments, microbial and mammalian enzyme systems can oxidize indole to other derivatives, such as oxindoles and dihydroindoles. The oxidation of indole by certain cytochrome P450 enzymes, including P450s 2A6, 2E1, and 2C19, predominantly yields oxindole. acs.org In these reactions, oxindole is typically a stable end product that is not further transformed. acs.orgresearchgate.net Oxindole has been identified as a bacterial metabolite in human fecal samples and can be absorbed and accumulate in the brain, where it may act as a neurodepressant. nih.gov

Dihydroindoles are also key intermediates in certain indole oxygenation pathways. As previously mentioned, the action of naphthalene dioxygenase on indole produces cis-indole-2,3-dihydrodiol. mdpi.com This hydrated intermediate is unstable and readily converts to indoxyl, which then proceeds to form indigo. mdpi.com Another related compound, 3-hydroxyindolin-2-one, is considered an intermediate metabolite in the bacterial metabolism of indole. researchgate.net

Microbial Detoxification Strategies involving Indole Oxidation

While indole is a crucial signaling molecule, it can be toxic to bacteria at high concentrations, inhibiting growth. nih.gov To counteract this toxicity, some bacteria have evolved enzymatic defense systems that convert indole into a less harmful substance. A primary example of this is the oxidation of indole to the non-toxic, water-insoluble pigment indigo. nih.gov

The bacterium Acinetobacter baumannii, for instance, experiences severe growth inhibition in the presence of 3.5 mM indole. nih.gov However, it possesses a survival mechanism involving an indole-induced detoxification system. This system is encoded by the iif operon, which includes the gene iifC for a flavoprotein oxygenase. When induced by indole, this oxygenase efficiently oxidizes indole to indigo, effectively removing the toxic molecule from the cellular environment. nih.gov This process represents a smart strategy employed by microbes to mitigate chemical stress through biotransformation. frontiersin.org

Indole Oxygenation in Plant Physiology

In plants, indole oxygenation is a fundamental process primarily associated with the metabolism and regulation of indole-3-acetic acid (IAA), the most common and physiologically active auxin hormone. wikipedia.orgbiologydiscussion.com The precise control of IAA levels is critical for virtually all aspects of plant growth and development, including cell elongation, division, and organ formation. wikipedia.orgfrontiersin.org

The primary mechanism for irreversibly decreasing the active IAA pool is through its oxidation. nih.gov Plant peroxidases can catalyze the oxygen-dependent oxidation of IAA. nih.gov The main oxidative catabolite of IAA in plants like Arabidopsis is oxindole-3-acetic acid (OxIAA). nih.govnih.gov This conversion represents a major pathway for inactivating IAA. nih.gov At low physiological concentrations of IAA (below 0.5 µM), the majority of metabolism occurs via the OxIAA pathway. nih.govnih.gov

In addition to direct oxidation, plants regulate IAA levels through conjugation with amino acids, such as aspartic acid and glutamic acid, forming compounds like indole-3-acetylaspartic acid (IAAsp) and indole-3-acetylglutamate (IAGlu). nih.govnih.gov These conjugates can also undergo further oxidation. For example, IAAsp can be oxidized to form OxIAAsp. nih.govnih.gov This interplay between conjugation and oxidation provides a sophisticated system for maintaining hormonal homeostasis.

Furthermore, indole itself acts as a key signaling molecule in plant defense. meddocsonline.org When attacked by herbivores, plants like maize and rice rapidly increase their biosynthesis and emission of volatile indole. nih.gov This emitted indole can act as an airborne signal, priming defensive mechanisms in other parts of the same plant or in neighboring plants, leading to enhanced production of defense compounds and stress-related phytohormones. meddocsonline.org

| Compound Type | Specific Compound | Role/Significance in Plants |

|---|---|---|

| Active Hormone | Indole-3-acetic acid (IAA) | Regulates plant growth and development. |

| Oxidative Metabolite | Oxindole-3-acetic acid (OxIAA) | Major inactive catabolite of IAA. |

| Amino Acid Conjugate | Indole-3-acetylaspartic acid (IAAsp) | Storage/inactive form of IAA. |

| Amino Acid Conjugate | Indole-3-acetylglutamate (IAGlu) | Storage/inactive form of IAA. |

| Oxidized Conjugate | Oxindole-3-acetylaspartic acid (OxIAAsp) | Oxidized form of IAAsp. |

| Signaling Molecule | Indole (volatile) | Signals herbivore damage, primes plant defenses. |

Tryptophan-Dependent Auxin Biosynthesis Pathways

Biosynthesis of Oxygenated Indole Alkaloids in Plants

Plants produce a vast and structurally diverse group of secondary metabolites known as monoterpenoid indole alkaloids (MIAs), with over 2,000 distinct compounds identified. Many of these alkaloids are heavily oxygenated and possess significant pharmacological activities, including the anticancer drugs vinblastine (B1199706), vincristine (B1662923), and camptothecin. The biosynthesis of these complex molecules originates from a common precursor and involves a series of intricate enzymatic reactions, where oxygenation plays a critical role in generating chemical diversity.

The universal starting point for nearly all MIA biosynthesis is the formation of strictosidine (B192452). This crucial step involves a Pictet-Spengler reaction that condenses tryptamine (B22526), derived from the amino acid tryptophan, with the monoterpenoid secologanin. This reaction is catalyzed by the enzyme strictosidine synthase (STR) , which plays a fundamental role as the gateway to the entire class of MIAs.

The strictosidine molecule is then activated in the next key step of the pathway. The enzyme strictosidine β-D-glucosidase (SG) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone intermediate. This deglycosylation step is critical as it unleashes the reactivity of the intermediate, allowing it to enter the multiple divergent pathways that lead to the vast array of different alkaloid skeletons.

From the strictosidine aglycone, the pathways branch significantly. The intermediate can be converted to geissoschizine by geissoschizine synthase (GS) , a versatile compound that serves as a central hub for the formation of various alkaloid classes, including the precursors to catharanthine (B190766) and vindoline (B23647). The subsequent diversification of these core structures relies heavily on the activity of various classes of enzymes, particularly oxygenases. Cytochrome P450 monooxygenases (P450s) are key players, catalyzing a wide range of reactions including hydroxylations, epoxidations, and complex oxidative rearrangements that form the different alkaloid scaffolds.

The biosynthesis of the anticancer drugs vinblastine and vincristine in Catharanthus roseus provides a clear example of the importance of oxygenation. These compounds are dimeric alkaloids formed by the coupling of two monomeric precursors, catharanthine and vindoline. The biosynthesis of vindoline from the precursor tabersonine (B1681870) is a multi-step process involving several oxygenation reactions catalyzed by enzymes such as desacetoxyvindoline 4-hydroxylase (D4H) , a dioxygenase, and subsequent acetylation by deacetylvindoline 4-O-acetyltransferase (DAT) .

Similarly, the biosynthesis of the potent anticancer agent camptothecin, a quinoline-containing alkaloid also derived from strictosidine, involves a complex series of post-strictosidine transformations that include several critical, though not fully characterized, oxidation steps believed to be catalyzed by P450 enzymes. The immense structural variety of oxygenated indole alkaloids is a testament to the evolutionary diversification of these enzymatic pathways in plants.

| Enzyme | Abbreviation | Function | Key Substrate(s) | Key Product(s) |

| Strictosidine synthase | STR | Catalyzes the condensation of tryptamine and secologanin | Tryptamine, Secologanin | 3α-(S)-Strictosidine |

| Strictosidine β-D-glucosidase | SG | Hydrolyzes strictosidine to its reactive aglycone | Strictosidine | Strictosidine aglycone |

| Geissoschizine synthase | GS | Reduces cathenamine (B1202132) to form a key branchpoint intermediate | Cathenamine | Geissoschizine |

| Desacetoxyvindoline 4-hydroxylase | D4H | A dioxygenase in the vindoline biosynthesis pathway | Desacetoxyvindoline | Deacetylvindoline |

| Deacetylvindoline 4-O-acetyltransferase | DAT | Catalyzes the final acetylation step in vindoline biosynthesis | Deacetylvindoline | Vindoline |

| Cytochrome P450 Monooxygenases | P450s | Catalyze various hydroxylation and oxidative rearrangement reactions | Various alkaloid intermediates | Diversified and oxygenated alkaloid scaffolds |

Indole Oxygenation in Environmental Bioremediation Processes

Indole and its derivatives are recognized as significant environmental pollutants, often found in industrial wastewater from coking plants, agricultural waste, and sewage. nih.govresearchgate.netresearchgate.net The microbial degradation of these N-heterocyclic aromatic compounds is a cornerstone of environmental bioremediation, with indole oxygenation serving as the critical initiating step in aerobic pathways. nih.govresearchgate.net This process relies on the catalytic activity of oxygenase enzymes, which introduce oxygen atoms into the indole ring, destabilizing its aromatic structure and paving the way for complete mineralization. nih.govwiley.com

The aerobic biodegradation of indole is predominantly initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the indole molecule. nih.govscispace.com This initial oxidative attack is crucial for cleaving the heterocyclic ring. scispace.com Many microorganisms have developed sophisticated enzymatic systems to utilize indole as a source of carbon and nitrogen. nih.govnih.gov The efficiency of this bioremediation process is dependent on various factors, including the specific microbial strains, the availability of oxygen, pH, and temperature. nih.govresearchgate.net

Several bacterial genera, including Acinetobacter, Burkholderia, and Cupriavidus, have been identified as potent indole degraders. nih.govresearchgate.netasm.org These bacteria possess specific gene clusters that code for the enzymes required for the entire degradation pathway. nih.govnih.gov Research has identified the iif gene cluster, for instance, in Acinetobacter sp. O153 and Cupriavidus sp. SHE, which is responsible for the upstream metabolism of indole into the key intermediate, anthranilate. nih.govasm.org

The initial enzymatic step in this pathway is often mediated by a two-component flavin-dependent oxygenase system. nih.gov In Acinetobacter sp. O153, this system involves the IifC (oxygenase) and IifD (flavin reductase) proteins, which oxidize indole at the C-2 and C-3 positions to form indole-2,3-dihydrodiol. asm.orgnih.gov This intermediate is unstable and can be further processed by other enzymes in the pathway to prevent the formation of indigo, a colored byproduct that results from the spontaneous dimerization of indoxyl. wiley.comasm.org The main catabolic route proceeds through intermediates such as 3-hydroxyindolin-2-one and ultimately yields anthranilic acid, which can then enter central metabolic pathways. nih.govasm.org

Different bacterial strains exhibit varying efficiencies and pathways for indole degradation. For example, Burkholderia sp. IDO3 is noted for its high degradation rate, while Cupriavidus sp. IDO can utilize a range of indole concentrations. nih.govnih.gov The study of these diverse microbial strategies provides valuable insights for developing effective bioremediation technologies to remove indole from contaminated environments. researchgate.net

Research Findings on Indole-Degrading Microorganisms

Detailed studies have quantified the indole degradation capabilities of various bacterial strains, highlighting their potential for bioremediation applications.

| Strain | Initial Indole Concentration (mg/L) | Degradation Time (hours) | Key Intermediates Identified | Reference |

| Burkholderia sp. IDO3 | 100 | 14 | Isatin, Anthranilate | nih.gov |

| Cupriavidus sp. IDO | 100 | 15 | 2-Oxindole, Isatin, Indigo | nih.govnih.gov |

| Acinetobacter sp. JW | 100 | 20 | Isatin, Anthranilate, Salicylate, Catechol, Indigo | fao.org |

| Cupriavidus sp. SHE | 100 | 24 | Isatin, Isatic acid, Anthranilate | frontiersin.org |

| Enterococcus hirae GDIAS-5 | 100 | 28 | Not specified | researchgate.net |

Key Enzymes and Pathways in Indole Bioremediation

The enzymatic breakdown of indole involves a sequence of reactions catalyzed by specific enzymes, leading to various metabolic intermediates.

| Enzyme/System | Enzyme Type | Initial Reaction | Key Intermediates | Bacterial Example | Reference |

| IifC / IifD System | Two-component monooxygenase | Oxidation of indole at C2 and C3 positions | Indole-2,3-dihydrodiol, 3-Hydroxyindolin-2-one | Acinetobacter sp. O153 | asm.orgnih.gov |

| Indole Oxygenase | Oxygenase | Hydroxylation of indole | Indoxyl, Isatin | Gram-negative bacterium | frontiersin.org |

| Dihydroxyindole oxygenase | Oxygenase | Cleavage of dihydroxyindole | Anthranilic acid | Gram-positive bacterium | nih.gov |

| Naphthalene dioxygenase (NDO) | Dioxygenase | Oxidation of indole | Indoxyl, Indigo | Pseudomonas putida | nih.gov |

| Cytochrome P450 | Monooxygenase | Oxidation of indole | Indoxyl, Indigo | General | nih.gov |

Structural Biology and Molecular Dynamics of Indole Oxygenating Enzymes

Three-Dimensional Crystal Structures of Indole (B1671886) Oxygenases

The determination of the three-dimensional crystal structures of indole oxygenases has provided profound insights into their function. Human indoleamine 2,3-dioxygenase (IDO), for instance, reveals a structure composed of two alpha-helical domains with a heme group situated between them. pnas.org This structural arrangement is fundamental to its catalytic activity. Similarly, other indole oxygenases, such as naphthalene (B1677914) 1,2-dioxygenase and the flavoprotein monooxygenase VpIndA1, exhibit unique structural folds that accommodate their respective cofactors and substrates. rcsb.orgnih.gov

A comparative look at different indole oxygenases reveals both conserved structural motifs and significant variations. For example, while both human IDO and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes, their distal heme pockets, which are critical for substrate binding and catalysis, show notable differences. nih.gov TDOs may possess a histidine residue in this pocket, a feature that is not essential for the catalytic activity of human IDO. nih.govresearchgate.net The flavin-dependent monooxygenase VpIndA1 from Variovorax paradoxus EPS presents a different architecture altogether, with a substrate-binding subdomain positioned over the isoalloxazine ring of the FAD cofactor. researchgate.net

| Enzyme | PDB ID | Organism | Structural Features | Reference |

| Human Indoleamine 2,3-dioxygenase (IDO1) | 2D0T | Homo sapiens | Two α-helical domains with an interstitial heme group. | pnas.org |

| Naphthalene 1,2-dioxygenase | 2B24 | Rhodococcus sp. | α3β3 hexameric structure with a Rieske [2Fe-2S] cluster and a mononuclear iron center. | rcsb.org |

| Indole Monooxygenase (VpIndA1) | 7Z3X | Variovorax paradoxus | Two subdomains: a FAD-binding subdomain and a substrate-binding subdomain. | nih.gov |

| Tryptophan 2,3-dioxygenase (TDO) | 2NW8 | Xanthomonas campestris | Homotetrameric structure with a heme-containing catalytic domain. | pnas.org |

| MarE | 8J5Y | Marinactinospora thermotolerans | Homotetrameric structure resembling TDO but with a simplified α6 helix. | nih.gov |

The active site of heme-containing indole oxygenases is centered around the iron-protoporphyrin IX (heme) group. In human IDO, the heme-binding pocket is primarily formed by four long alpha-helices. pnas.org The proximal side of the heme is characterized by a histidine ligand (H346) that coordinates with the heme iron. pnas.org The distal side, where substrate and oxygen binding occurs, is a flexible loop. pnas.org A notable feature of IDO's distal pocket is the absence of polar amino acid residues that are essential for the catalytic activity of other heme enzymes like peroxidases and cytochrome P450s. pnas.org This suggests a different mechanism for dioxygen activation. pnas.org

In contrast, the active site of flavoprotein monooxygenases like VpIndA1 is defined by the binding of the FAD cofactor. The substrate-binding site is a hydrophobic cavity located at the interface of the FAD-binding and substrate-binding subdomains. researchgate.netresearchgate.net This cavity is connected to the solvent by a tunnel, which is thought to be the entry point for substrates. wiley.com

The architecture of the active site in Rieske-type oxygenases, such as naphthalene dioxygenase, involves a mononuclear iron center coordinated by a 2-His-1-carboxylate facial triad. researchgate.net This arrangement is crucial for the binding and activation of molecular oxygen.

The way a substrate binds within the active site determines the regioselectivity of the oxygenation reaction—that is, which carbon atom of the indole ring is oxidized. In human IDO, the shape of the active site pocket enforces a strict orientation of the indole ring of the substrate, which is necessary for the reaction to proceed. pnas.org Specifically, residues like F226 and R231 are critical for positioning the substrate correctly relative to the iron-bound dioxygen. pnas.org

In the case of VpIndA1, the binding of indole in a shallow, oval cavity near the FAD cofactor positions the C2-C3 double bond for epoxidation. wiley.com Computational modeling and structural analysis have shown that the orientation of the substrate within this hydrophobic pocket is a key determinant of the observed regio- and stereoselectivity. wiley.com For instance, in the flavin-dependent halogenase AetF, a flip of the indole moiety of tryptophan allows for the successive bromination at two different positions. nih.gov

The regioselectivity of indole oxidation can lead to different products. For example, oxidation at the C3 position, often resulting from a C3 hydroxylation pathway, can lead to the formation of 3-oxindole and related compounds. acs.orgcnr.it Conversely, an epoxidation pathway can result in the formation of 2-oxindole. acs.orgcnr.it The specific mechanism and resulting product are influenced by the enzyme's active site architecture and the nature of the reactive oxygen species. acs.orgcnr.it

Conformational Dynamics and Allosteric Regulation in Oxygenase Systems

Enzyme function is not static; it involves a range of conformational motions that are essential for catalysis. In oxygenase systems, these dynamics play a crucial role in substrate binding, product release, and allosteric regulation. Allosteric regulation refers to the control of an enzyme's activity by the binding of an effector molecule at a site other than the active site. byjus.comwikipedia.org This binding event induces a conformational change that can either activate or inhibit the enzyme. byjus.comwikipedia.org

For modular enzymes like nitric oxide synthase (NOS), which has separate oxygenase and reductase domains, large-scale conformational changes are required to shuttle electrons from the reductase domain to the oxygenase domain. nih.gov These interdomain movements are a form of dynamic regulation. Similarly, in other oxygenases, conformational flexibility in the active site can allow for the accommodation of different substrates and can modulate the catalytic process. acs.org For instance, molecular dynamics studies on some oxygenases have shown that conformational changes in the substrate-binding pocket are necessary for productive substrate binding. acs.org

Allosteric regulation can be homotropic, where the substrate itself acts as the effector, or heterotropic, where the effector is a different molecule. byjus.com An example of heterotropic regulation is seen in heme oxygenase, where small molecules can bind to a distal hydrophobic pocket and allosterically inhibit the enzyme's activity. mdpi.com

Ligand-Binding Properties and Electrochemical Characteristics of Indole Oxygenases

The interaction of indole oxygenases with their ligands—substrates, inhibitors, and oxygen—is fundamental to their function. Spectroscopic studies on human IDO have revealed that the binding of the substrate L-tryptophan to the ferric (Fe³⁺) form of the enzyme induces a change in the heme's spin state from a mix of high and low spin to predominantly low spin. nih.gov This change is accompanied by strong hydrogen bonding between the substrate and the heme-bound hydroxide (B78521) ion. nih.gov

The binding of ligands can also influence the binding of other molecules. For example, in human IDO, the binding of a ligand can facilitate the binding of L-tryptophan. nih.gov Conversely, the binding of L-tryptophan can hinder the binding of other ligands like cyanide. nih.gov This interplay suggests a specific sequence of binding events during the catalytic cycle, with oxygen likely binding before the substrate. nih.gov

Computational Approaches in Indole Oxygenation Research

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the investigation of indole (B1671886) oxygenation reaction mechanisms, particularly for complex systems like heme-containing dioxygenases such as Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). researchgate.netnih.govacs.org DFT calculations have been instrumental in evaluating and refining proposed mechanistic pathways for the oxidative cleavage of the indole ring of tryptophan. nih.govacs.org

Initial mechanistic proposals suggested pathways involving an electrophilic addition of Fe(II)-bound dioxygen concerted with a proton transfer, followed by either the formation of a dioxetane intermediate or a Criegee-type rearrangement. researchgate.netnih.gov However, DFT calculations have challenged these concerted pathways, indicating they are not energetically favorable. researchgate.netnih.gov Instead, based on DFT calculations, new mechanisms have been proposed. These alternative pathways involve either:

Direct electrophilic addition: The Fe(II)-bound oxygen directly attacks the C2 or C3 position of the indole ring in a closed-shell singlet state. nih.govacs.org

Direct radical addition: The Fe(III)-superoxide radical directly adds to the C2 position of the indole in a triplet or open-shell singlet state. nih.govacs.org

Following these initial steps, a nearly barrierless recombination step leads to metastable dioxetane intermediates, which then undergo ring-opening. nih.gov DFT studies have also explored alternative routes, such as the homolytic cleavage of the O-O bond from a diradical intermediate, which could compete with the dioxetane formation pathway. nih.gov Furthermore, DFT has been used to study the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals, revealing that •OH addition is the dominant pathway for its reaction with indole. copernicus.orgcopernicus.orgresearchgate.net

The table below summarizes key findings from DFT studies on different proposed mechanisms for indole oxygenation by heme dioxygenases.

| Proposed Mechanism | Key DFT Findings | Supporting References |

| Concerted Oxygen Ene-Type Reaction | Calculated to have high energy barriers; not a supported pathway. | researchgate.netnih.gov |

| Direct Electrophilic Addition (Singlet State) | A plausible pathway involving the addition of Fe(II)-bound O₂ to the C2 or C3 position of indole. | nih.govacs.org |

| Direct Radical Addition (Triplet/Open-Shell Singlet) | A viable mechanism involving the addition of Fe(III)-superoxide to the C2 position of indole. | nih.govacs.org |

| Criegee-Type Rearrangement | Calculated to have high energy barriers; considered unlikely. | researchgate.netnih.gov |

| Atmospheric Oxidation by •OH | •OH addition is the predominant pathway for the initial reaction with indole. | copernicus.orgcopernicus.orgresearchgate.net |

These computational insights have been crucial in guiding the understanding of the intricate electronic and structural changes that occur during the enzymatic and atmospheric oxygenation of indole.

Quantum Chemical Calculations of Indole Radical Intermediates and Products

Quantum chemical calculations are pivotal for characterizing the transient and highly reactive radical intermediates and products formed during indole oxygenation. acs.orgresearchgate.netnih.govacs.org These computational methods provide detailed information on the electronic and structural properties of species like the indolyl radical (Ind•) and the indolyl radical cation (IndH•+), which are crucial for understanding their reactivity. acs.org

Distinguishing between the tryptophan radical (Trp•) and its radical cation (TrpH•+) in biological systems is a significant challenge, and computational studies help in designing experiments to differentiate them. acs.org Quantum chemical methods, including DFT, have been used to calculate optimized geometries, spin densities, and vibrational frequencies for these radical species. acs.orgrsc.org For instance, calculations have shown that the spin density distribution in the C₈H₆N radical, formed during atmospheric oxidation, is delocalized over the C4, C6, C8, and N atoms. copernicus.org This delocalization influences its subsequent reactions with molecular oxygen. copernicus.org

In the context of indole oxidation by nitrate (B79036) radicals (NO₃), quantum chemical calculations have been employed to determine the energetics of hypothesized intermediates and products. researchgate.netnih.govacs.org These studies suggest a mechanism involving the initial abstraction of a hydrogen atom from the N-H bond of indole, followed by isomerization to a carbon-centered radical at the C3 position, and subsequent addition of NO₂. nih.govacs.org This pathway was found to be energetically more favorable than direct H-atom abstraction from a C-H bond or the addition of NO₃ to the ring. nih.gov

The following table presents a selection of calculated properties for indole radical species.

| Radical Species | Computational Method | Key Calculated Properties | Significance | Supporting References |

| Indolyl Radical (Ind•) | DFT (SVWN, BLYP) | Optimized geometry, spin densities, distinctive vibrational frequencies. | Aids in distinguishing Ind• from IndH•+ in experimental spectra. | acs.org |

| Indolyl Radical Cation (IndH•+) | DFT (SVWN, BLYP) | Optimized geometry, spin densities, vibrational frequencies. | Provides a theoretical basis for identifying TrpH•+ in biological systems. | acs.org |

| C₈H₆N Radical | M06-2X/6-31+G(d,p) & CBS-QB3 | Delocalized spin density mainly on C4, C6, C8, and N1 atoms. | Explains the reactivity of this radical with O₂ in atmospheric chemistry. | copernicus.org |

| Indole + NO₃ Intermediates | DFT (PBE0) | Energetics of reaction pathways. | Supports a mechanism of H-abstraction from the N-H bond followed by isomerization. | nih.govacs.org |

These theoretical investigations are essential for interpreting experimental data and building a comprehensive picture of the reaction pathways involving indole radicals.

Molecular Mechanics and Docking Studies for Enzyme-Substrate Interactions

Molecular mechanics and molecular docking are powerful computational tools used to explore the interactions between indole and its derivatives with the active sites of enzymes. nih.govnih.govfrontiersin.orgfrontiersin.org These methods provide three-dimensional models of the enzyme-substrate complex, offering insights into binding orientation, key interactions, and the structural basis for enzyme specificity and inhibition. nih.govfrontiersin.org

In the study of chloroperoxidase (CPO)-catalyzed indole oxidation, molecular docking and simulated annealing have been used to determine the preferred orientation of indole within the enzyme's active site. nih.gov These studies revealed that the pyrrole (B145914) ring of indole is oriented towards the heme group, with its 2-H atom pointing directly at the heme iron. nih.gov The calculations also suggested that the binding is primarily driven by hydrophobic interactions, with a hydrogen bond forming between the N-H group of indole and the carboxyl oxygen of a glutamate (B1630785) residue (Glu 183). nih.gov

Similarly, for indoleamine 2,3-dioxygenase (IDO1), molecular docking has been employed to study the binding of novel inhibitors. frontiersin.org These studies help in understanding the conformational changes that occur upon inhibitor binding and rationalize the structure-activity relationships. frontiersin.orgresearchgate.net For instance, docking studies of C2-aroyl indole derivatives with IDO1 have provided insights into their inhibitory mechanism. frontiersin.org

The table below summarizes findings from molecular docking studies of indole and its derivatives with various enzymes.

| Enzyme | Ligand | Computational Method | Key Findings | Supporting References |

| Chloroperoxidase (CPO) | Indole | Molecular Docking, Simulated Annealing | Indole's pyrrole ring orients towards the heme; binding is dominated by hydrophobic interactions with a key H-bond to Glu 183. | nih.gov |

| Indoleamine 2,3-Dioxygenase 1 (IDO1) | C2-Aroyl Indoles (inhibitors) | Molecular Docking, MD Simulations | Elucidated binding modes and conformational changes upon inhibitor binding, aiding in understanding the inhibition mechanism. | frontiersin.org |

| UDP-N-acetylmuramate-L-alanine ligase (MurC) | Novel Indole Derivatives | Molecular Docking | Identified key interactions, including hydrogen bonds and pi-stacked interactions, with the enzyme's active site. | frontiersin.org |

| GIIA Secreted Phospholipase A2 | Indole Inhibitors | Molecular Docking (GLIDE), 3D-QSAR | Established a correlation between docking scores and experimental inhibitory activity, creating a receptor-based alignment for CoMFA analysis. | uoa.gr |